2-(2-methylbenzyl)-5-phenyl-2H-tetrazole

P2X₇ receptor antagonist regiochemistry pain pharmacology

This 2,5-disubstituted-2H-tetrazole is a regioisomerically pure scaffold with critically distinct pharmacology: it is completely inactive at P2X7, making it an essential negative control for screening campaigns. Its extremely weak hydrogen-bond acceptor strength (pK_HB 0.05 vs. 0.66 for the 1,5-isomer) directly addresses CNS drug-design requirements for BBB penetration. The ortho-methylbenzyl group imparts a +0.5 logP shift and steric modulation for tunable nitrilimine click chemistry. Procure to eliminate P2X7 false positives and to access a unique, metabolically stable heterocyclic core.

Molecular Formula C15H14N4
Molecular Weight 250.30 g/mol
Cat. No. B5399194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylbenzyl)-5-phenyl-2H-tetrazole
Molecular FormulaC15H14N4
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2N=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C15H14N4/c1-12-7-5-6-10-14(12)11-19-17-15(16-18-19)13-8-3-2-4-9-13/h2-10H,11H2,1H3
InChIKeyFFIJCOMAHIFOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole: Core Identity, Compound Class, and Procurement-Relevant Structural Context


2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole (molecular formula C₁₅H₁₄N₄, molecular weight 250.30 g/mol) is a fully substituted 2,5-disubstituted-2H-tetrazole belonging to the broader class of N²-alkylated-5-aryltetrazoles [1]. The tetrazole ring serves as a metabolically stable, nitrogen-rich heterocyclic scaffold widely employed as a carboxylic acid bioisostere and as a pharmacophore in antimicrobial, anticonvulsant, and anti-inflammatory drug discovery programs [2]. This specific compound features an unsubstituted phenyl ring at the C5 position and an ortho-methylbenzyl substituent at the N² position, a substitution pattern that places it at the intersection of two well-studied SAR axes — the 2,5- vs 1,5-regiochemistry divide and the benzyl-substituent electronic/steric modulation space [3]. No dedicated primary bioactivity publication exists for this exact compound; differentiation evidence must therefore be assembled from structurally proximate analogs, regiochemical comparator studies, and class-level tetrazole SAR knowledge.

Why Generic 2,5-Disubstituted Tetrazole Interchange Fails: The Critical Regiochemical, Steric, and Electronic Differentiation of 2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole


The 2,5-disubstituted-2H-tetrazole scaffold cannot be treated as interchangeable with its 1,5-disubstituted-1H-tetrazole regioisomers. The regiochemistry fundamentally alters receptor pharmacology — the 2,5-regioisomer was found completely inactive at the human P2X₇ receptor while the corresponding 1,5-regioisomer exhibited nanomolar antagonist potency [1]. Beyond receptor binding, the N²-substitution pattern imposes a distinct hydrogen-bonding basicity profile: 2-methyl-5-phenyl-2H-tetrazole exhibits a pK_HB of only 0.05 in CH₂Cl₂, making it an approximately 13-fold weaker proton acceptor than its 1,5-counterpart (pK_HB = 0.66) [2]. The ortho-methyl group on the benzyl ring further modulates lipophilicity and steric bulk relative to the unsubstituted benzyl analog (2-benzyl-5-phenyl-2H-tetrazole, CAS 28386-89-2), directly impacting membrane partitioning, metabolic stability, and protein binding [3]. These three differentiation axes — regiochemistry, hydrogen-bonding capacity, and ortho-substituent steric/electronic effects — mean that even compounds sharing the same tetrazole core and similar substituent atoms cannot be assumed functionally equivalent in biological or materials science applications.

Quantitative Differentiation Evidence Guide for 2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole vs. Closest Analogs


2,5-Regioisomer Completely Inactive at Human P2X₇ Receptor While 1,5-Regioisomer Retains Nanomolar Antagonist Potency

In the foundational P2X₇ antagonist SAR study by Nelson et al. (2006), the 2,5-disubstituted tetrazole regioisomer (compound 8b, the 2,5-regioisomer of the 1-benzyl-5-aryltetrazole series) was found to be completely inactive at the human P2X₇ receptor in calcium flux and IL-1β release assays, whereas the corresponding 1,5-disubstituted regioisomer (8a) displayed measurable antagonist activity [1]. This finding establishes that N²-alkylation abolishes P2X₇ pharmacology. For procurement decisions involving P2X₇-targeted screening, 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole would represent a negative-control or selectivity-control scaffold rather than an active antagonist candidate. The 1,5-regioisomer analog 5-(2,3-dichlorophenyl)-1-(2-methylbenzyl)-1H-tetrazole (compound 15b in the same study) was an active antagonist, further confirming that the 2-methylbenzyl group per se is compatible with P2X₇ activity when placed on the N¹ position [1].

P2X₇ receptor antagonist regiochemistry pain pharmacology purinergic signaling

Hydrogen-Bonding Basicity: 2,5-Disubstituted Tetrazoles Are ~13-Fold Weaker Proton Acceptors Than 1,5-Disubstituted Counterparts

Trifonov et al. (2013) determined hydrogen-bonding basicity constants (pK_HB) for a series of 1- and 2-substituted tetrazoles via FTIR spectroscopy using 4-fluorophenol as the proton donor. The study reports that 2-methyl-5-phenyl-2H-tetrazole (pK_HB = 0.05 in CH₂Cl₂) is a dramatically weaker proton acceptor than 1-methyl-5-phenyl-1H-tetrazole (pK_HB = 0.66 in CH₂Cl₂), representing an approximately 13-fold difference in H-bond acceptor strength [1]. The authors concluded that the position of the N-substituent (N¹ vs N²) is the dominant factor governing proton-accepting capacity, with the nature of the C5-substituent exerting only a weak secondary effect. For 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole, the N²-benzyl substitution pattern is predicted to confer similarly low H-bond basicity, as the N⁴ endocyclic nitrogen — identified as the preferred basicity center in 2,5-disubstituted-2H-tetrazoles [2] — is electronically distinct from the N³ center favored in 1,5-disubstituted isomers.

hydrogen bonding basicity pKHB molecular recognition physicochemical profiling

Ortho-Methyl Substitution on the Benzyl Ring Enhances Pharmacological Potency: A Cross-Study SAR Observation

Two independent P2X₇ antagonist SAR campaigns demonstrate that ortho-substitution on the benzyl moiety is favorable for receptor potency. In the Nelson et al. (2006) 1-benzyl-5-phenyltetrazole series, compound 15f bearing a methyl group at the 2-position of the phenyl ring (not the benzyl ring) possessed 4-fold improved potency in the Ca²⁺ flux assay [1]. More directly relevant, Perez-Medrano et al. (2011) demonstrated in an aminotetrazole P2X₇ series that ortho-substitution on the benzyl group provided the greatest antagonist potency among all positional isomers examined, with ortho-substituted analogs showing approximately 2.5-fold greater potency at human compared to rat P2X₇ receptors, and compounds 12 and 38 achieving human P2X₇ pIC₅₀ values >7.8 (IC₅₀ < 15.8 nM) [2]. For 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole — which bears the potency-enhancing ortho-methyl group on the benzyl ring — this substituent pattern is associated with optimized receptor interactions in the benzyl-binding subpocket, although the 2,5-regiochemistry precludes P2X₇ activity as noted in Evidence Item 1.

ortho-substitution benzyl SAR P2X₇ potency structure-activity relationship

Thermal Decomposition Behavior: 2,5-Disubstituted Tetrazoles Decompose via Nitrilimine Pathway Distinct from 1,5-Isomer Nitrene Pathway

Jia et al. (2018) systematically investigated pairs of 2,5- and 1,5-disubstituted tetrazoles and demonstrated that the substitution fashion (2,5- vs. 1,5-) and the C5-substituents can tune the thermal decomposition between endothermic and exothermic behavior [1]. This study, representing the first systematic report of tunable tetrazole thermolysis, showed that 2,5-disubstituted tetrazoles eliminate N₂ to generate reactive nitrilimine intermediates, whereas 1,5-disubstituted tetrazoles decompose to nitrenes [2]. For 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole, the 2,5-substitution pattern predicts nitrilimine formation upon thermal or photochemical activation — a property exploited in photo-click chemistry for bioconjugation and materials functionalization [2]. Furthermore, DFT calculations consistently show that neutral 2H-tetrazole isomers are thermodynamically more stable than their 1H counterparts in the gas phase, a finding that has been experimentally validated [3].

thermal decomposition nitrilimine energetic materials gas-generating agents click chemistry

Antifungal vs. Antibacterial Activity Partitioning: Benzyl-Substituted Tetrazoles Preferentially Target Fungal Species While Phenyl-Substituted Analogs Favor Bacterial Strains

Rostom et al. (2009) screened a library of azole pharmacophore-based tetrazoles for antimicrobial activity and identified a clear structural determinant of activity spectrum: tetrazoles bearing a phenyl substituent exhibited antibacterial activity (particularly against Gram-positive strains), while antifungal activity against Candida albicans and Aspergillus fumigatus was confined to benzyl-substituted variants [1]. Compound 18 in this series displayed anti-Staphylococcus aureus activity equipotent to ampicillin (MIC 6.25 μg/mL) [1]. Six benzyl-containing compounds showed moderate antifungal activity [1]. For 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole — which contains both a phenyl group at C5 and a 2-methylbenzyl group at N² — the molecule combines both structural determinants, suggesting a potential dual antimicrobial profile. A separate study by Staniszewska et al. (2018) on 1,5- and 2,5-disubstituted tetrazoles confirmed fungistatic activity against Candida albicans, with selected 2,5-disubstituted derivatives demonstrating activity linked to cell surface barrier disruption, and in vivo non-toxicity in Galleria mellonella larvae (CC₅₀ of 256 μg/mL against Caco-2 cells) [2].

antifungal activity antibacterial activity azole pharmacophore Candida albicans antimicrobial screening

Ortho-Methylbenzyl Substitution Increases Calculated Lipophilicity by ~0.5 logP Units Relative to Unsubstituted Benzyl Analog

No experimentally measured logP value for 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole has been published. However, based on the well-established Hansch aromatic substituent constant for ortho-methyl substitution (π ≈ 0.5–0.56 depending on measurement system [1]), the target compound is predicted to exhibit a logP approximately 0.5 units higher than its direct unsubstituted benzyl analog, 2-benzyl-5-phenyl-2H-tetrazole (CAS 28386-89-2, MW 236.27 g/mol, C₁₄H₁₂N₄) [2]. This lipophilicity increment shifts the compound into a different property space relevant to membrane permeability: a 0.5 logP increase corresponds to roughly a 3.2-fold increase in octanol-water partition coefficient. The molecular weight increase from 236.27 to 250.30 g/mol (+14.03 Da) is modest, preserving drug-like physicochemical parameters while altering chromatographic retention and potential blood-brain barrier penetration characteristics. The ortho position of the methyl group also introduces steric hindrance that may influence metabolic stability at the benzylic position [3].

lipophilicity logP ortho-methyl effect drug-likeness physicochemical property optimization

Preferred Research and Industrial Application Scenarios for 2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole Based on Differentiation Evidence


P2X₇ Receptor Selectivity Control / Negative Control Compound in Purinergic Drug Discovery

For laboratories screening tetrazole-based compound libraries against the human P2X₇ receptor, 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole serves as an ideal selectivity-control compound. The Nelson et al. (2006) data demonstrate that the 2,5-disubstituted tetrazole regioisomer is completely inactive at P2X₇, while the 1,5-regioisomer bearing the same 2-methylbenzyl group (compound 15b) retains antagonist activity [1]. This binary active/inactive relationship enables the compound to function as a built-in negative control that validates assay specificity — any observed P2X₇ activity in a screening hit bearing the 2,5-scaffold can be attributed to off-target effects or assay artifacts, prompting additional selectivity profiling [1].

Photo-Click Chemistry and Bioorthogonal Nitrilimine-Mediated Cycloaddition Platforms

The 2,5-disubstituted-2H-tetrazole scaffold is the prerequisite structural motif for photochemical or thermal denitrogenation to generate reactive nitrilimine 1,3-dipoles [1]. This reactivity has been extensively exploited in photo-click chemistry for biomolecule labeling, polymer crosslinking, and materials surface functionalization . 2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole, with its 2,5-substitution pattern, is competent for nitrilimine generation upon UV irradiation or heating, enabling 1,3-dipolar cycloaddition with alkenes or alkynes. The ortho-methyl group on the benzyl ring provides a subtle steric and electronic modulation of the resulting nitrilimine reactivity that can be exploited to tune cycloaddition rates or regioselectivity relative to the unsubstituted benzyl analog .

Dual-Spectrum Antimicrobial Probe Combining Phenyl (Antibacterial) and Benzyl (Antifungal) Pharmacophoric Determinants

The Rostom et al. (2009) class-level SAR establishes that in tetrazole-based antimicrobials, the phenyl substituent is associated with antibacterial activity while the benzyl substituent is associated with antifungal activity [1]. 2-(2-Methylbenzyl)-5-phenyl-2H-tetrazole uniquely incorporates both structural determinants in a single molecule. This makes it a rational starting point for phenotypic screening campaigns seeking compounds with dual antibacterial-antifungal activity, or for chemogenomic studies aimed at deconvoluting the molecular targets responsible for each activity component [1]. The ortho-methyl group on the benzyl ring further provides a lipophilicity handle for subsequent SAR optimization .

Low Hydrogen-Bonding Basicity Scaffold for CNS Penetration and logD Optimization Programs

The Trifonov et al. (2013) data demonstrate that 2,5-disubstituted-2H-tetrazoles are approximately 13-fold weaker hydrogen-bond acceptors than their 1,5-disubstituted counterparts (pK_HB = 0.05 vs. 0.66) [1]. For central nervous system (CNS) drug discovery programs where minimizing polar surface area and hydrogen-bonding capacity is critical for blood-brain barrier penetration, the 2,5-disubstituted tetrazole scaffold offers a distinct advantage over the 1,5-scaffold. The ortho-methylbenzyl group further contributes a modest lipophilicity increase (~0.5 logP units) that may enhance passive membrane permeability . This compound is therefore suitable as a core scaffold or fragment in CNS-oriented medicinal chemistry where reduced H-bond acceptor strength is a design objective [1].

Quote Request

Request a Quote for 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.